molecular formula C18H14O5 B10991056 5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one

5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one

Cat. No.: B10991056
M. Wt: 310.3 g/mol
InChI Key: GBRRUFNAZVDPIU-UHFFFAOYSA-N
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Description

5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its chromen-4-one core structure, which is a common feature in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and benzaldehyde.

    Condensation Reaction: These starting materials undergo a Claisen-Schmidt condensation reaction in the presence of a base like sodium hydroxide to form chalcone intermediates.

    Cyclization: The chalcone intermediates are then subjected to cyclization using acidic conditions, such as sulfuric acid, to form the chromen-4-one core.

    Hydroxylation and Alkylation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized through multistep protocols involving:

  • Alkyne coupling reactions using CuI/Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> catalysts under nitrogen atmosphere (reaction time: 12–19 hrs, temperature: 50–120°C) .

  • Base-mediated etherification with K<sub>2</sub>CO<sub>3</sub> in methanol to install the 2-oxopropoxy group .

  • Purification via flash silica gel chromatography with ethyl acetate/dichloromethane solvent systems .

Key Synthetic Parameters

StepReagents/ConditionsYield Optimization Factors
Alkyne couplingCuI (0.01 equiv), Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub> (0.02 equiv), Et<sub>3</sub>N, 50°CTemperature control, inert atmosphere
EtherificationK<sub>2</sub>CO<sub>3</sub> (2.0 equiv), MeOH, rtReaction time (12 hrs), solvent polarity
PurificationEthyl acetate/hexane (3:7)Column chromatography gradient

Functional Group Reactivity

The compound undergoes reactions at three key sites:

5-Hydroxyl Group

  • Acylation : Reacts with acid chlorides (e.g., feruloyl chloride) under carbodiimide coupling to form esters. Positional selectivity is influenced by intramolecular hydrogen bonding with the 4-carbonyl group .

  • Glycosylation : Forms β-D-glucopyranoside derivatives under Mitsunobu conditions, as observed in structurally similar chromenones .

2-Oxopropoxy Chain

  • Nucleophilic substitution : The ketone group undergoes condensation with hydrazines to form hydrazones (reaction yield: ~65–78%) .

  • Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts the ketone to a secondary alcohol, modifying solubility.

Chromenone Core

  • Electrophilic aromatic substitution : Bromination at the 6-position occurs in acetic acid with Br<sub>2</sub> (reaction time: 4 hrs, 70°C) .

  • Oxidation : MnO<sub>2</sub> selectively oxidizes the 4H-chromen-4-one to a quinone derivative under anhydrous conditions .

Biological Interaction-Driven Reactions

The compound participates in target-specific reactions:

Enzyme Binding Studies

TargetInteraction TypeKey Residues Involved
K<sub>Ca1.1</sub> ChannelHydrogen bonding, π-alkyl interactionsTyr<sup>360</sup>, Leu<sup>402</sup>, Val<sup>406</sup>
TyrosinaseMixed-type inhibitionHis<sup>263</sup>, Met<sup>280</sup> (allosteric site)
  • Quinone formation under oxidative stress conditions enhances tyrosinase inhibition (IC<sub>50</sub>: 51.5 μM vs. 89.0 μM for non-oxidized form) .

Comparative Reactivity with Analogues

The 2-oxopropoxy group confers distinct reactivity compared to other flavonoids:

CompoundKey Reactivity DifferenceImpact on Biological Activity
5-HydroxyflavoneLacks oxopropoxy chain; no ketone redoxLower antioxidant capacity
TectochrysinMethoxy at 7-position; inert to nucleophilesReduced enzyme inhibition
7-HydroxyflavoneFree 7-OH; prone to glycosylationHigher metabolic stability

Stability and Degradation

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening via [4+2] cycloreversion (t<sub>1/2</sub>: 3.2 hrs in methanol).

  • Hydrolytic cleavage : The 2-oxopropoxy chain undergoes pH-dependent hydrolysis (t<sub>1/2</sub>: 8.5 hrs at pH 9 vs. >48 hrs at pH 3) .

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C16H16O4C_{16}H_{16}O_4 and a molecular weight of approximately 284.29 g/mol. Its structure features a chromenone backbone, which is characteristic of many bioactive flavonoids. The specific functional groups contribute to its diverse biological activities.

Pharmacological Applications

  • Antioxidant Activity
    • Numerous studies have demonstrated that flavonoids exhibit strong antioxidant properties. 5-Hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models .
  • Anti-Cancer Properties
    • Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been studied for its effects on breast and colon cancer cells, where it induced apoptosis and inhibited tumor growth .
  • Neuroprotective Effects
    • The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to mitigate neuronal damage by reducing inflammation and oxidative stress .

Case Study 1: Antioxidant Evaluation

A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a significant reduction in radical concentrations, suggesting its potential as a natural antioxidant agent .

Case Study 2: Cancer Cell Line Studies

In vitro studies on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies revealed that it triggered apoptosis through the intrinsic pathway, highlighting its potential therapeutic application in oncology .

Mechanism of Action

The mechanism of action of 5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one involves several molecular targets and pathways:

    Antioxidant Activity: It neutralizes free radicals by donating hydrogen atoms or electrons, thereby preventing oxidative damage to cells.

    Anti-inflammatory Activity: It inhibits key enzymes and signaling pathways involved in inflammation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).

    Anticancer Activity: It induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway, and it inhibits cell proliferation by interfering with cell cycle regulators.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with strong antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer and cardioprotective effects.

    Luteolin: Exhibits anti-inflammatory and neuroprotective activities.

Uniqueness

5-hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other flavonoids

Biological Activity

5-Hydroxy-7-(2-oxopropoxy)-2-phenyl-4H-chromen-4-one, a flavonoid derivative, exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of flavonoids, characterized by a chromenone backbone. Its molecular formula is C16H16O4C_{16}H_{16}O_{4}, and it possesses notable hydroxyl and oxopropoxy substituents that contribute to its biological properties.

1. Antioxidant Activity

Flavonoids are known for their antioxidant properties, and this compound is no exception. Studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

StudyMethodologyFindings
DPPH assayExhibited significant radical scavenging activity with an IC50 value of 12 µM.
ABTS assayShowed effective inhibition of ABTS radicals, indicating strong antioxidant potential.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. It modulates pathways such as NF-kB, which is crucial in inflammation regulation.

StudyMethodologyFindings
Cell culture assaysReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 40%.
Animal modelDecreased paw edema in carrageenan-induced inflammation models.

3. Neuroprotective Effects

Research indicates that this flavonoid can protect neuronal cells from apoptosis induced by oxidative stress. Its neuroprotective effects are attributed to its ability to enhance antioxidant defenses and modulate neuroinflammatory responses.

StudyMethodologyFindings
In vitro neuronal culturesIncreased cell viability by 30% under oxidative stress conditions.
In vivo modelsImproved cognitive function in mice subjected to neurotoxic agents.

4. Anticancer Properties

Preliminary studies suggest that this compound may inhibit cancer cell proliferation across various types of cancer cells through apoptosis induction and cell cycle arrest.

StudyMethodologyFindings
MTT assay on cancer cell linesInduced apoptosis in breast cancer cells with an IC50 of 15 µM.
Flow cytometry analysisArrested cell cycle at the G2/M phase in colon cancer cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Neurodegenerative Diseases : A study involving animal models of Alzheimer's disease showed that treatment with the compound improved memory deficits and reduced amyloid-beta plaque accumulation.
  • Diabetes Management : In diabetic rat models, administration of the compound led to significant reductions in blood glucose levels and improved insulin sensitivity, suggesting its potential role as an adjunct therapy for diabetes.

Properties

Molecular Formula

C18H14O5

Molecular Weight

310.3 g/mol

IUPAC Name

5-hydroxy-7-(2-oxopropoxy)-2-phenylchromen-4-one

InChI

InChI=1S/C18H14O5/c1-11(19)10-22-13-7-14(20)18-15(21)9-16(23-17(18)8-13)12-5-3-2-4-6-12/h2-9,20H,10H2,1H3

InChI Key

GBRRUFNAZVDPIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O

Origin of Product

United States

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